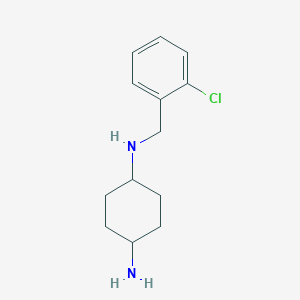
(1r,4r)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,4r)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polyamine Analogues in Irritable Bowel Syndrome Treatment
Polyamine analogs, including N,N'-bis[3-(ethylamino)propyl]-trans-1,4-cyclohexanediamine, have been studied for their potential in treating irritable bowel syndrome (IBS). Specifically, these compounds have shown promising results in reducing stool output in a dose-dependent manner when tested in a psychological stress-induced model of IBS in rodents. This highlights the significance of the spermine pharmacophore and the specific geometry of methylene spacers in the effectiveness of these compounds (Bergeron, Wiegand, & Fannin, 2001).
Potential Cognitive Modulators
Compounds structurally related to DM232 (unifiram) and DM235 (sunifiram), including analogs with a 1,4-diaminocyclohexane ring, have been synthesized and evaluated for their cognition-enhancing properties. Some of these compounds have shown notable antiamnesic and procognitive activity, surpassing piracetam in potency. This research indicates the potential therapeutic value of cyclohexane derivatives in cognitive modulation (Martini et al., 2008).
Inhibitor of Alcohol Consumption
The structural analog of spermine, DCD (N,N'-bis-(3-aminopropyl)cyclohexane-1,4-diamine), has exhibited in vivo activity as an inhibitor of alcohol consumption. This compound, after both acute and chronic treatment, significantly reduced ethanol intake in high-ethanol-consuming rats without affecting food and water intake levels. The design of DCD was based on molecular modeling techniques, using the structures of natural polyamines as templates, showcasing its potential as a therapeutic agent in alcohol-related disorders (Font et al., 2005).
Exploration of Teratogenic Effects
AY 9944 (trans-1,4-bis(2-chlorobenzylaminomethyl) cyclohexane dihydrochloride) has been recognized as a teratogen in rats. Studies utilizing rat whole embryos have indicated that AY 9944 can induce growth retardation and differentiation delays in a dose-dependent manner when added directly to the culture medium. This research is pivotal in understanding the mechanisms of teratogenicity and the direct impact of such compounds on embryonic development (Repetto et al., 1990).
Eigenschaften
IUPAC Name |
4-N-[(2-chlorophenyl)methyl]cyclohexane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-4,11-12,16H,5-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRRSYLHHMHJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
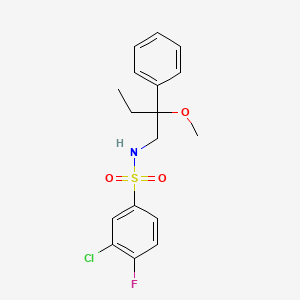
![4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483593.png)

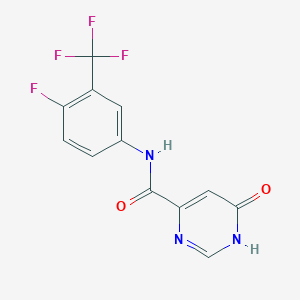
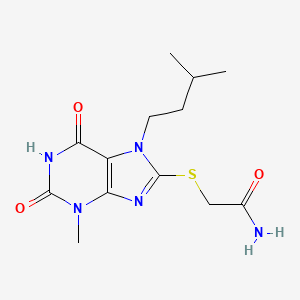
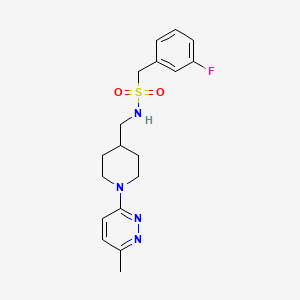
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2483602.png)
![ethyl 1-(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2483603.png)
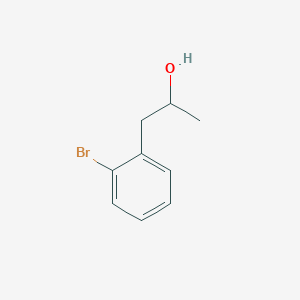
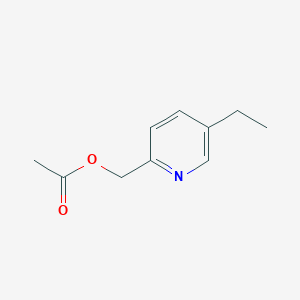
![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2483607.png)
![N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2483611.png)
amine hydrochloride](/img/structure/B2483612.png)
![4-Methyl-2-piperidin-4-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine;dihydrochloride](/img/structure/B2483614.png)
